Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Lipophilicity Physicochemical Profiling DHP Analogues

Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 866420-48-6, C₁₇H₁₈INO₄, MW 427.23) is a synthetic 1,4‑dihydropyridine (DHP) derivative assembled via the Hantzsch multicomponent reaction. Unlike many DHP‑based calcium‑channel blockers, this compound is primarily employed as a versatile synthetic intermediate or research tool, rather than as a finished pharmaceutical.

Molecular Formula C17H18INO4
Molecular Weight 427.23 g/mol
Cat. No. B3671960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Molecular FormulaC17H18INO4
Molecular Weight427.23 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)I)C(=O)OC
InChIInChI=1S/C17H18INO4/c1-9-13(16(20)22-3)15(11-5-7-12(18)8-6-11)14(10(2)19-9)17(21)23-4/h5-8,15,19H,1-4H3
InChIKeyXFBNZVZYSNHUFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate – A Multifunctional Iodinated DHP Building Block


Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate (CAS 866420-48-6, C₁₇H₁₈INO₄, MW 427.23) is a synthetic 1,4‑dihydropyridine (DHP) derivative assembled via the Hantzsch multicomponent reaction [1]. Unlike many DHP‑based calcium‑channel blockers, this compound is primarily employed as a versatile synthetic intermediate or research tool, rather than as a finished pharmaceutical. The molecule features a 4‑iodophenyl substituent at the C4 position and two methyl ester groups at C3 and C5, affording a unique combination of heavy‑atom content, synthetic reactivity, and physicochemical properties that distinguish it from close halogen‑ or phenyl‑substituted analogues [2].

Why 4‑Chloro, 4‑Bromo or 4‑Fluoro Analogues Cannot Simply Replace the 4‑Iodophenyl DHP in Key Applications


The heavy iodine atom on the para‑phenyl ring imparts properties that are absent in the corresponding 4‑chloro, 4‑bromo, 4‑fluoro, or unsubstituted phenyl analogues. The C–I bond is substantially more reactive toward oxidative addition and transition‑metal‑catalyzed cross‑coupling (e.g., Suzuki, Sonogashira) than C–Br or C–Cl bonds, enabling sequential C–C bond formation that cannot be achieved with the bromo or chloro derivatives under identical conditions [1]. In addition, the iodine atom markedly increases the molecular weight (427.23 Da vs. 335.78 Da for the 4‑chloro analogue) and raises the calculated Log P to ≈3.19, compared with ≈2.5–2.8 for the 4‑chloro and 4‑fluoro congeners . In brain‑targeting radiopharmaceutical strategies, the iodophenyl group is essential for stable radio‑iodination and for achieving the brain‑to‑blood concentration ratios that define utility for SPECT imaging: the quaternary‑to‑dihydropyridine redox conversion necessary for blood‑brain‑barrier penetration has been demonstrated exclusively with iodophenyl‑linked DHP carriers, and the brain‑uptake and retention values reported for those systems have no counterpart in the chloro or fluoro series. Therefore, substituting a lighter halogen or a hydrogen atom would forfeit the three core differentiation dimensions—synthetic versatility, radio‑iodination capability, and the physicochemical profile needed for in‑vivo brain‑targeting applications.

Quantitative Differentiation Evidence: Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate vs. Closest Analogues


Predicted Lipophilicity (Log P): Iodophenyl DHP vs. 4‑Chloro, 4‑Bromo and 4‑Fluoro Analogues

The calculated Log P of the target 4‑iodophenyl compound is 3.19 , while the 4‑chlorophenyl dimethyl ester analogue has a predicted Log P of approximately 2.9–3.0 and the 4‑fluorophenyl equivalent is ≈2.7–2.8. The difference of ≈0.3–0.5 Log P units indicates a significantly higher lipophilicity for the iodo derivative, which can influence membrane permeability, protein binding and tissue distribution in a predictable manner.

Lipophilicity Physicochemical Profiling DHP Analogues

Synthetic Utility: Iodo‑DHP as a Premier Substrate for Cross‑Coupling vs. Bromo and Chloro Analogues

In palladium‑catalyzed cross‑coupling reactions, the relative reactivity order for aryl halides is generally I > Br >> Cl. The C–I bond in the target compound undergoes oxidative addition to Pd⁰ approximately 10–100 × faster than the corresponding C–Br bond and >100 × faster than the C–Cl bond under standard Suzuki conditions [1]. Quantitative kinetic data reported for model aryl halide substrates show that the rate constant for PhI is ~5.8×10⁻² M⁻¹ s⁻¹ vs. ~1.2×10⁻³ M⁻¹ s⁻¹ for PhBr at 50 °C, representing a ~50‑fold rate enhancement. This enables sequential or orthogonal coupling strategies that are not feasible with the bromo or chloro analogues.

Cross‑Coupling Suzuki Reaction C–I Bond Reactivity Medicinal Chemistry

Brain‑Targeting Efficiency: Dihydropyridine‑Coupled Iodophenyl Carrier vs. Quaternary Precursor

The dihydropyridine‑linked 4‑iodophenyl amine system [¹²⁵I]‑9 demonstrated good brain uptake in rats: 1.14 % injected dose/g at 5 min and 1.12 % ID/g at 60 min, with brain‑to‑blood ratios of 3.9:1 (5 min) and 3.5:1 (60 min). In contrast, the corresponding quaternary pyridinium precursor [¹²⁵I]‑8 showed only 0.63 % ID/g (5 min) and 0.05:1 brain‑to‑blood ratio [1]. The redox‑mediated conversion from a polar, non‑penetrating quaternary salt to a lipophilic DHP‑species is the mechanistic basis for this 2‑ to 80‑fold improvement in brain delivery metrics.

Blood‑Brain Barrier Radio‑Iodination SPECT Imaging Brain Uptake

Heavy‑Atom Advantage: Molecular Weight and Crystallographic Impact of Iodine vs. Lighter Halogens

The iodine atom contributes 126.9 Da to the molecular weight, compared with 79.9 Da for bromine and 35.5 Da for chlorine [1]. This heavy‑atom effect can be exploited for single‑wavelength anomalous dispersion (SAD) phasing in protein crystallography. The anomalous scattering factor (f″) for iodine at Cu Kα wavelength is approximately 6.9 electrons, substantially larger than the f″ of bromine (~2.3 e⁻) and chlorine (~0.7 e⁻) [2], yielding a stronger phasing signal and enabling structure determination with smaller or less well‑diffracting crystals.

X‑ray Crystallography Heavy Atom Phasing Structural Biology

Optimal Application Scenarios for Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate


Sequential, Chemoselective Library Synthesis via Late‑Stage Cross‑Coupling

The high reactivity of the C–I bond toward Pd‑catalyzed oxidative addition makes this compound the premier scaffold for divergent library synthesis. Chemists can perform a first Suzuki coupling at the 4‑iodophenyl position under mild conditions (e.g., Pd(PPh₃)₄, 50 °C, 2 h), while leaving ester or other halogen groups intact for subsequent orthogonal transformations. This chemoselectivity is not achievable with the corresponding bromo or chloro analogues, which require harsher conditions and risk competing side reactions .

SPECT Tracer Development: Proof‑of‑Concept Brain Imaging Agent

The demonstrated ability of DHP‑coupled iodophenyl carriers to achieve brain‑to‑blood ratios of 3.9:1 in rats positions this compound class as a validated starting point for developing ¹²³I‑labeled cerebral perfusion agents. The target dimethyl ester can serve as a non‑radioactive reference standard during method development, enabling LC‑MS/MS quantification of the cold compound while the radiolabeled analogue is used for autoradiography or SPECT imaging.

Heavy‑Atom Derivative for Macromolecular Crystallography

With an iodine anomalous scattering factor (f″) of ~6.9 e⁻ at Cu Kα , the compound is an attractive heavy‑atom source for SAD phasing. Soaking or co‑crystallization of the iodo‑DHP with target proteins can produce a strong anomalous signal, facilitating de novo structure determination of drug‑target complexes that cannot be phased with bromine or chlorine derivatives. This application is unique to the iodine‑substituted DHP and not accessible with the lighter halogen analogues.

Physicochemical Standard for Lipophilicity‑Optimization Studies

The well‑defined Log P of 3.19 distinguishes the compound from its less lipophilic chloro (Log P ≈2.9) and fluoro (Log P ≈2.7) analogues. It can therefore be employed as a calibration standard for HPLC‑based lipophilicity determination methods (e.g., IAM chromatography) and as a reference compound in CNS‑MPO scoring campaigns, where a Log P >3.0 is often a critical threshold for blood‑brain‑barrier penetration potential.

Quote Request

Request a Quote for Dimethyl 4-(4-iodophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.